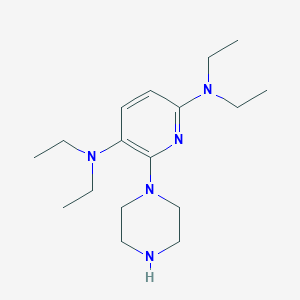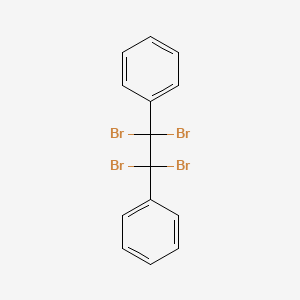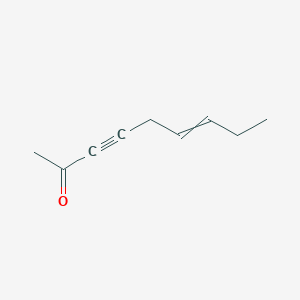![molecular formula C14H30BrNOTe B14313833 Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide CAS No. 113449-25-5](/img/structure/B14313833.png)
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is an organotellurium compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide salts (e.g., sodium chloride, sodium iodide).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding halide-substituted tellurium compounds.
Aplicaciones Científicas De Investigación
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as tellurium-containing polymers and semiconductors.
Mecanismo De Acción
The mechanism of action of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide involves its interaction with biological molecules, leading to the disruption of cellular processes. The tellurium center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltellurium dichloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium chloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium iodide
Uniqueness
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is unique due to its specific bromide substitution, which can influence its reactivity and biological activity. The presence of the bromide ion may enhance its ability to participate in substitution reactions and interact with biological targets.
Propiedades
Número CAS |
113449-25-5 |
|---|---|
Fórmula molecular |
C14H30BrNOTe |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
dibutyl-[2-(2-methylpropylamino)-2-oxoethyl]tellanium;bromide |
InChI |
InChI=1S/C14H29NOTe.BrH/c1-5-7-9-17(10-8-6-2)12-14(16)15-11-13(3)4;/h13H,5-12H2,1-4H3;1H |
Clave InChI |
SABSSPLKARNPHA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te+](CCCC)CC(=O)NCC(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
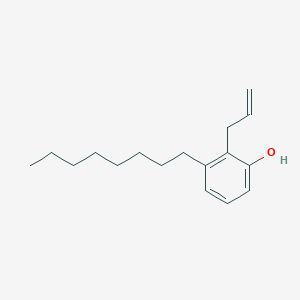

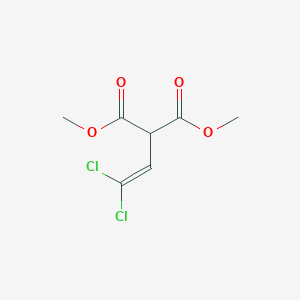
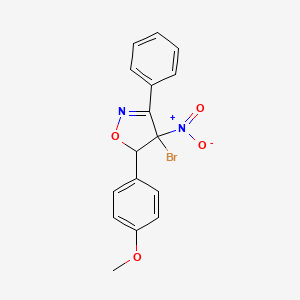
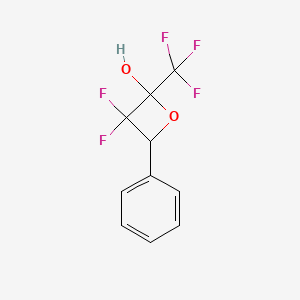
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
